D-Configuration Confers Protease Resistance: D-Isomer vs. L-Isomer Comparison
Incorporation of D-amino acids into peptides is a well-established strategy to enhance proteolytic stability. While no direct head-to-head study compares N-Fmoc-3-hydroxy-D-phenylalanine with its L-counterpart in an Fmoc-protected form, class-level evidence demonstrates that L→D chirality conversion severely compromises peptide:protease binding affinity by ≥10 kcal/mol [1]. This binding affinity reduction translates to complete protease resistance in model all-D peptides compared to their rapidly degraded L-analogs [1]. Therefore, peptides synthesized with N-Fmoc-3-hydroxy-D-phenylalanine are expected to exhibit substantially longer half-lives in protease-containing environments compared to those made with Fmoc-3-hydroxy-L-phenylalanine (CAS 178432-48-9).
| Evidence Dimension | Protease binding affinity (ΔG_binding) upon L→D conversion |
|---|---|
| Target Compound Data | D-configuration peptide: completely protease-resistant (no degradation observed) [1] |
| Comparator Or Baseline | L-configuration peptide: rapidly degraded by trypsin [1] |
| Quantified Difference | ≥10 kcal/mol reduction in protease binding affinity; complete resistance vs. rapid degradation [1] |
| Conditions | Molecular dynamics simulation; trypsin (serine protease) binding assay; model all-D heptapeptides vs. all-L heptapeptides [1] |
Why This Matters
For procurement decisions involving peptides intended for biological assays or in vivo studies, the D-configuration building block is the rational choice when proteolytic stability is a critical design parameter.
- [1] Sarkar T, Ghosh S, Sundaravadivelu PK, Pandit G, Debnath S, Thummer RP, Satpati P. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. 2024. DOI: 10.21203/rs.3.rs-3836831/v1. View Source
